N-[4-({2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinyl}carbonyl)phenyl]butanamide
Description
Properties
Molecular Formula |
C20H22BrN3O4 |
|---|---|
Molecular Weight |
448.3 g/mol |
IUPAC Name |
N-[4-[[[2-(4-bromo-2-methylphenoxy)acetyl]amino]carbamoyl]phenyl]butanamide |
InChI |
InChI=1S/C20H22BrN3O4/c1-3-4-18(25)22-16-8-5-14(6-9-16)20(27)24-23-19(26)12-28-17-10-7-15(21)11-13(17)2/h5-11H,3-4,12H2,1-2H3,(H,22,25)(H,23,26)(H,24,27) |
InChI Key |
VOWHPYVSNNWRIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)COC2=C(C=C(C=C2)Br)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[4-({2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}carbonyl)phenyl]butanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-bromo-2-methylphenol: This can be achieved through the bromination of 2-methylphenol using bromine in the presence of a catalyst.
Formation of 4-bromo-2-methylphenoxyacetic acid: This involves the reaction of 4-bromo-2-methylphenol with chloroacetic acid in the presence of a base.
Synthesis of 4-bromo-2-methylphenoxyacetyl hydrazine: This step involves the reaction of 4-bromo-2-methylphenoxyacetic acid with hydrazine hydrate.
Formation of the final compound: The final step involves the reaction of 4-bromo-2-methylphenoxyacetyl hydrazine with 4-aminobutanamide under appropriate conditions to yield N-[4-({2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}carbonyl)phenyl]butanamide.
Chemical Reactions Analysis
N-[4-({2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}carbonyl)phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the compound.
Scientific Research Applications
N-[4-({2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}carbonyl)phenyl]butanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[4-({2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}carbonyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-[4-({2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}carbonyl)phenyl]butanamide can be compared with other similar compounds, such as:
N-[4-({2-[(4-chloro-2-methylphenoxy)acetyl]hydrazino}carbonyl)phenyl]butanamide: This compound has a chlorine atom instead of a bromine atom, which may result in different chemical and biological properties.
N-[4-({2-[(4-fluoro-2-methylphenoxy)acetyl]hydrazino}carbonyl)phenyl]butanamide:
N-[4-({2-[(4-iodo-2-methylphenoxy)acetyl]hydrazino}carbonyl)phenyl]butanamide: The iodine atom in this compound can lead to unique chemical behaviors and interactions compared to the bromine-containing compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
